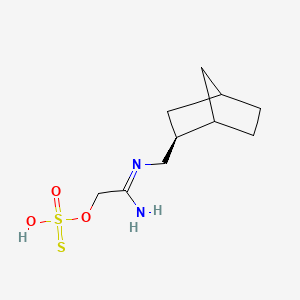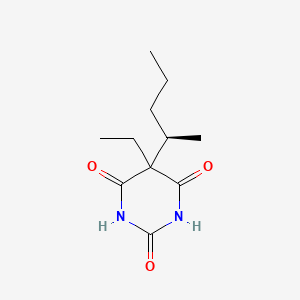
(+)-Pentobarbital
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Pentobarbital: is a barbiturate derivative that is commonly used as a sedative and anesthetic. It is known for its hypnotic and anticonvulsant properties. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, (-)-Pentobarbital.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Pentobarbital typically involves the condensation of malonic acid derivatives with urea in the presence of a strong acid catalyst. The reaction proceeds through the formation of a barbituric acid intermediate, which is then alkylated to produce the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions: (+)-Pentobarbital undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
科学研究应用
Chemistry: In chemistry, (+)-Pentobarbital is used as a reference compound for studying the stereochemistry of barbiturates. It is also employed in the synthesis of other chiral barbiturate derivatives.
Biology: In biological research, this compound is used to study the effects of barbiturates on the central nervous system. It serves as a model compound for investigating the mechanisms of action of sedatives and anesthetics.
Medicine: Medically, this compound is used as a sedative and anesthetic in surgical procedures. It is also utilized in the treatment of epilepsy and other seizure disorders due to its anticonvulsant properties.
Industry: In the pharmaceutical industry, this compound is used in the formulation of various sedative and anesthetic drugs. It is also employed in the development of new barbiturate-based medications.
作用机制
Molecular Targets and Pathways: (+)-Pentobarbital exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The compound also affects ion channels, particularly chloride channels, which further contributes to its sedative properties.
相似化合物的比较
(-)-Pentobarbital: The enantiomer of (+)-Pentobarbital, with similar sedative and anesthetic properties but different stereochemistry.
Phenobarbital: Another barbiturate with anticonvulsant properties, commonly used in the treatment of epilepsy.
Secobarbital: A barbiturate with similar sedative effects but a shorter duration of action.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its pharmacological effects and interactions with biological targets. Its chiral nature allows for the study of enantiomer-specific effects in both research and clinical settings.
属性
CAS 编号 |
21045-50-1 |
|---|---|
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
5-ethyl-5-[(2R)-pentan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/t7-/m1/s1 |
InChI 键 |
WEXRUCMBJFQVBZ-SSDOTTSWSA-N |
手性 SMILES |
CCC[C@@H](C)C1(C(=O)NC(=O)NC1=O)CC |
规范 SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


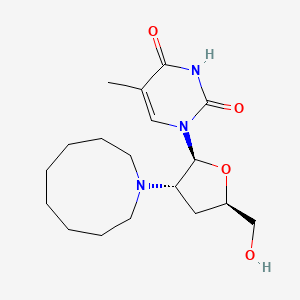

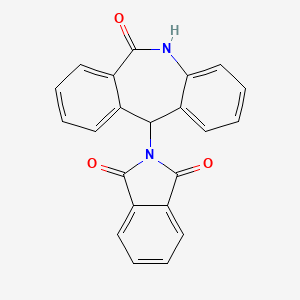
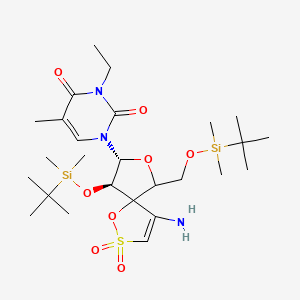
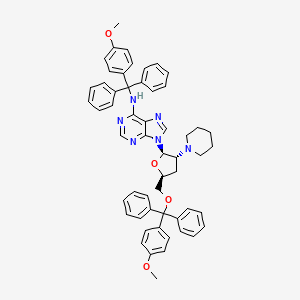

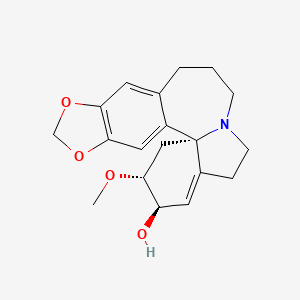
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
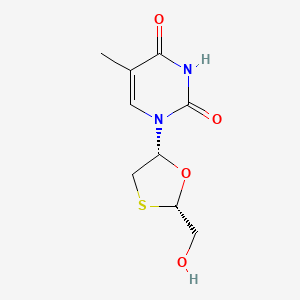
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)

